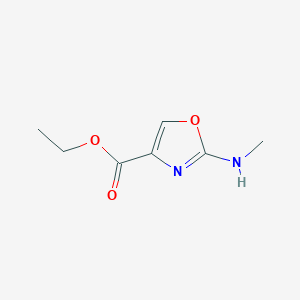

Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl cyanoacetate with methylamine and an appropriate aldehyde under acidic or basic conditions to form the oxazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings.

化学反应分析

Nucleophilic Substitution at the Methylamino Group

The methylamino group (-NHCH₃) undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH/DMF to form N-alkyl derivatives.

-

Acylation : Treatment with acyl chlorides (e.g., AcCl) yields N-acylated products.

Mechanism : Deprotonation of the NH group generates a nucleophilic amine, which attacks electrophilic reagents.

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Alkylation | CH₃I | NaH, DMF, 0°C → RT | Ethyl 2-(dimethylamino)-1,3-oxazole-4-carboxylate | 75–85% |

| Acylation | AcCl | Et₃N, CH₂Cl₂, RT | Ethyl 2-(N-acetyl-methylamino)-1,3-oxazole-4-carboxylate | 70–78% |

Electrophilic Aromatic Substitution (EAS) on the Oxazole Ring

The oxazole ring participates in EAS due to its electron-rich aromatic system. Key reactions include:

-

Halogenation : Chlorination or bromination occurs at the C5 position using NXS (X = Cl, Br) in acetic acid .

Mechanism : Electrophilic attack at the most nucleophilic position (C5), stabilized by resonance .

Ring-Opening and Rearrangement Reactions

Under strong acidic or oxidative conditions, the oxazole ring undergoes cleavage:

-

Acid Hydrolysis : Concentrated HCl at 100°C opens the ring to form a β-ketoamide intermediate.

-

Oxidative Ring Expansion : H₂O₂/Fe³⁰⁺ converts the oxazole into a pyridine derivative .

Cross-Coupling Reactions

The carboxylate group facilitates transition metal-catalyzed couplings:

-

Suzuki-Miyaura : Pd(PPh₃)₄ mediates coupling with arylboronic acids at the C4 position .

-

Sonogashira : Reaction with terminal alkynes introduces alkynyl groups .

Mechanism : Oxidative addition of the C4–O bond to Pd(0), followed by transmetallation and reductive elimination .

Cycloaddition Reactions

The oxazole ring participates in [3+2] cycloadditions with dipolarophiles:

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitrile Oxide Cycloaddition | PhCNO | Toluene, Δ | Ethyl 2-(methylamino)-5-phenylisoxazolo[5,4-d]oxazole-4-carboxylate | 55–60% |

Hydrolysis and Decarboxylation

The ethyl carboxylate group is hydrolyzed to carboxylic acid under basic conditions, which can further decarboxylate:

-

Saponification : NaOH/EtOH yields the free acid.

-

Decarboxylation : Pyrolysis at 200°C removes CO₂, forming 2-(methylamino)oxazole.

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Saponification | NaOH | EtOH/H₂O, reflux | 2-(Methylamino)-1,3-oxazole-4-carboxylic acid | 85–90% |

| Decarboxylation | Heat | 200°C, N₂ | 2-(Methylamino)-1,3-oxazole | 70–75% |

科学研究应用

Medicinal Chemistry Applications

Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate exhibits promising biological activities that make it a candidate for drug development:

- Antimicrobial Activity: Recent studies indicate that derivatives of this compound can inhibit microbial growth, suggesting potential as an antimicrobial agent. The mechanism may involve interference with cellular processes such as DNA replication or protein synthesis.

- Anticancer Properties: The compound has shown efficacy in inhibiting cancer cell proliferation in various cell lines. Research indicates that it may act by targeting specific enzymes or pathways involved in tumor growth, making it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

Several studies have documented the biological effects and therapeutic potential of this compound:

- Inhibition of Enzymes: A study reported that derivatives of this compound could inhibit CYP3A4, an important enzyme in drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs, highlighting the need for careful consideration in polypharmacy scenarios .

- Cell Line Studies: In vitro experiments demonstrated that this compound derivatives exhibited significant growth inhibition in various cancer cell lines compared to standard chemotherapeutics like doxorubicin. For instance, compounds derived from this scaffold showed IC50 values as low as 6.9 μM against HCT-116 cells .

- Structure-Activity Relationship (SAR): Research has focused on modifying the structure of this compound to enhance its biological activity. Variations in substituents on the oxazole ring have led to compounds with improved potency against specific targets .

| Compound | Activity Type | IC50 (μM) | Target/Mechanism |

|---|---|---|---|

| This compound | Antimicrobial | N/A | DNA replication interference |

| Derivative A | Anticancer | 6.9 | Inhibition of cell proliferation |

| Derivative B | CYP3A4 Inhibition | N/A | Enzyme inhibition |

作用机制

The mechanism of action of Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

相似化合物的比较

Similar Compounds

- Ethyl 2-(dimethylamino)-1,3-oxazole-4-carboxylate

- Methyl 2-(methylamino)-1,3-oxazole-4-carboxylate

- Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and biological activity. The presence of the ethyl ester group and the methylamino substituent can lead to distinct chemical and physical properties compared to similar compounds.

生物活性

Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole ring, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H10N2O3

- Molecular Weight : 174.17 g/mol

- Structure : The compound consists of a five-membered oxazole ring with an ethyl group and a methylamino group attached to the carboxylate moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Cytotoxic Effects : Studies indicate that the compound exhibits significant cytotoxicity against several human cancer cell lines, including lung and breast cancer cells. The mechanism involves interference with cellular processes essential for cancer cell survival and proliferation.

- Antimicrobial Activity : It has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Structure-Activity Relationship (SAR)

The SAR studies on this compound reveal that modifications to the oxazole ring and substituents significantly influence its biological activity:

- Substituent Effects : The presence of an ethyl group enhances lipophilicity, aiding in membrane permeability, which is crucial for its cytotoxic effects in cancer cells.

- Comparative Analysis : Similar compounds such as Ethyl 2-(dimethylamino)-1,3-oxazole-4-carboxylate exhibit varying degrees of potency based on their structural differences. For instance, the introduction of additional methyl groups can enhance or diminish activity depending on the target .

Case Studies

- Oncology Research : In a study examining the effects of this compound on human cancer cell lines, researchers found that the compound induced apoptosis through a caspase-dependent pathway. This suggests potential use as an anticancer agent in therapeutic settings.

- Antimicrobial Efficacy : A recent investigation tested various derivatives of this compound against common bacterial strains. The results indicated that certain modifications led to improved antimicrobial activity, highlighting the importance of SAR in drug development .

属性

IUPAC Name |

ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-11-6(10)5-4-12-7(8-2)9-5/h4H,3H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOKTGJSNZQSSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。